3-Methyl-2,5-dimethylidenehexanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,5-dimethylidenehexanedinitrile is an organic compound with a unique structure characterized by two nitrile groups and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,5-dimethylidenehexanedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation reaction between 3-methyl-2,5-hexanedione and malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,5-dimethylidenehexanedinitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
Scientific Research Applications
3-Methyl-2,5-dimethylidenehexanedinitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2,5-dimethylidenehexanedinitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of nitrile groups allows for interactions with nucleophilic sites in biological molecules, potentially leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-hexyne-2,5-diol: A compound with a similar carbon backbone but different functional groups.
3-Methyl-2,5-hexanedione: A precursor in the synthesis of 3-Methyl-2,5-dimethylidenehexanedinitrile.
Uniqueness
This compound is unique due to its combination of nitrile groups and double bonds, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
63472-80-0 |
---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3-methyl-2,5-dimethylidenehexanedinitrile |
InChI |
InChI=1S/C9H10N2/c1-7(5-10)4-8(2)9(3)6-11/h8H,1,3-4H2,2H3 |
InChI Key |
UBUQGKODDCZVQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=C)C#N)C(=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.